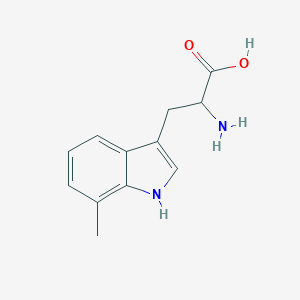

7-Methyl-DL-tryptophan

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZNJNHBBROHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278707 | |

| Record name | 7-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3456-73-3, 17332-70-6 | |

| Record name | NSC9365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 7-Methyl-DL-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan, characterized by a methyl group substitution at the 7th position of the indole (B1671886) ring. This modification can significantly influence the molecule's steric and electronic properties, impacting its biological activity and potential applications in drug development and biochemical research. A thorough spectroscopic analysis is paramount for its structural elucidation, purity assessment, and understanding its interactions in biological systems. This guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 17332-70-6 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Appearance | Off-white crystalline powder | |

| Melting Point | 296 °C | [3] |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, this section provides expected values based on the analysis of closely related tryptophan derivatives and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H-1 (Indole NH) | ~10.8 | br s | Broad singlet, exchangeable with D₂O. |

| H-2 (Indole C2-H) | ~7.2 | s | Singlet. |

| H-4 | ~7.4 | d | Doublet, J ≈ 8 Hz. |

| H-5 | ~6.9 | t | Triplet, J ≈ 8 Hz. |

| H-6 | ~6.9 | d | Doublet, J ≈ 8 Hz. |

| α-CH | ~3.8 | dd | Doublet of doublets. |

| β-CH₂ | ~3.2, ~3.0 | m | Multiplet. |

| 7-CH₃ | ~2.4 | s | Singlet. |

| -NH₂ | ~8.3 | br s | Broad singlet, exchangeable with D₂O. |

| -COOH | ~12.5 | br s | Broad singlet, exchangeable with D₂O. |

Expected ¹³C NMR Chemical Shifts (δ) in D₂O

The following are predicted chemical shifts for the closely related α-Methyl-DL-tryptophan, which provide a reasonable estimation for this compound.[4]

| Carbon | Expected Chemical Shift (ppm) |

| C=O | ~175 |

| C-2 | ~125 |

| C-3 | ~110 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~122 |

| C-6 | ~112 |

| C-7 | ~131 |

| C-7a | ~137 |

| α-C | ~56 |

| β-C | ~28 |

| 7-CH₃ | ~16 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3400-3300 | Medium |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |

| N-H Stretch (Amine) | 3400-3250 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems like the indole ring of tryptophan. The parent compound, L-tryptophan, typically exhibits an absorption maximum around 280 nm.[5] The methyl substitution at the 7-position is expected to cause a slight bathochromic (red) shift.

Expected UV-Vis Absorption

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Water/Buffer (pH 7) | ~282 | ~5600 M⁻¹cm⁻¹ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features.

Expected Mass Spectrometric Data

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Electrospray (ESI+) | 219.11 | 202.11, 172.09, 144.08 |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (ATR): Place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 32-64 scans, resolution of 4 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum and molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or phosphate-buffered saline). Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use the solvent as a blank.

-

Measure the absorbance of each dilution from 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a standard curve and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

-

-

Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C12H14N2O2 | CID 222688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 17332-70-6 | M-5074 | Biosynth [biosynth.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0248231) [hmdb.ca]

- 5. iosrjournals.org [iosrjournals.org]

The Natural Occurrence of 7-Methyl-DL-tryptophan: A Review of Current Evidence

A comprehensive review of scientific literature and chemical databases indicates a lack of substantive evidence for the natural occurrence of 7-Methyl-DL-tryptophan in organisms. This compound is widely recognized and commercially available as a synthetic analog of tryptophan, utilized in various research applications. While a single database entry suggests its presence in the fungus Aspergillus fumigatus, this claim is not substantiated by primary literature detailing its isolation and characterization from a natural source.

The designation "DL" in this compound signifies a racemic mixture of its stereoisomers. This is a strong indicator of a synthetic origin, as enzymatic processes in biological systems are typically stereospecific, producing predominantly one enantiomer (usually the L-form for amino acids).

Biosynthetic Plausibility and Related Compounds

While direct evidence for the biosynthesis of 7-methyltryptophan is absent, the modification of the tryptophan indole (B1671886) ring at various positions is a known biological process. For instance, enzymatic methylation of tryptophan has been observed, but these modifications have been identified at other positions, such as the C2 position during the biosynthesis of the antibiotic thiostrepton, or on the amino group's nitrogen in certain fungi.

Furthermore, enzymes capable of modifying the 7-position of the tryptophan indole ring do exist in nature. A notable example is 7-dimethylallyl tryptophan synthase, an enzyme found in some fungi that attaches a prenyl group, not a methyl group, to this position. This demonstrates that the 7-position is accessible to enzymatic modification, though direct methylation has not been documented as a natural process.

Commercial Availability and Research Applications

This compound and its derivatives, particularly N-Fmoc-7-methyl-L-tryptophan, are readily available from chemical suppliers. These compounds serve as valuable tools in synthetic chemistry and drug discovery. For example, N-Fmoc-7-methyl-L-tryptophan is used in solid-phase peptide synthesis to create modified peptides with altered biological activities or enhanced stability. The biological effects observed in studies using these synthetic peptides cannot be extrapolated to infer a natural role for the parent compound, this compound.

Lack of Quantitative Data and Experimental Protocols for Natural Samples

Consistent with the lack of evidence for its natural occurrence, there is a complete absence of quantitative data regarding the concentration of this compound in any biological tissue or fluid. Consequently, there are no established and validated experimental protocols for the extraction, identification, and quantification of this specific compound from natural biological matrices. While general methods for the analysis of tryptophan and its metabolites exist, they are not specific to this compound from a natural source.

Signaling Pathways

There is no information in the scientific literature to suggest the involvement of naturally occurring this compound in any biological signaling pathways. Research into tryptophan-related signaling cascades focuses on well-established metabolites such as serotonin, melatonin, and kynurenine.

Conclusion

7-Methyl-DL-tryptophan as a Precursor in Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-DL-tryptophan, a derivative of the essential amino acid tryptophan, serves as a crucial building block in the biosynthesis of various specialized metabolites, particularly non-ribosomal peptide antibiotics.[1] Its unique structural modification, the methyl group at the 7th position of the indole (B1671886) ring, offers a site for further enzymatic tailoring and can significantly influence the biological activity of the resulting natural products. This guide provides a comprehensive overview of the role of this compound as a precursor, focusing on its incorporation into the biosynthesis of indolotryptoline antitumor agents, the enzymatic machinery involved, and detailed methodologies for its application in research and drug development.

Biosynthetic Incorporation of this compound: The Case of Indolotryptolines

The antitumor substance BE-54017 and the related borregomycin family of compounds are prime examples of natural products likely derived from methylated tryptophan precursors.[1][2] The biosynthesis of these indolotryptolines in actinomycetes, such as Streptomyces albus, involves the dimerization and subsequent modification of tryptophan moieties. The biosynthetic gene clusters responsible for these compounds, such as the abe and bor clusters, encode a suite of enzymes, including oxidases, methyltransferases, and potentially Non-Ribosomal Peptide Synthetases (NRPSs), that collectively assemble the final complex molecule.[1][2][3]

While direct feeding studies with this compound for the production of BE-54017 are not extensively documented with quantitative yields in the readily available literature, the presence of multiple methyl groups on the indole rings of the final products strongly suggests that the biosynthetic machinery can accommodate and process methylated tryptophan precursors. It is hypothesized that 7-Methyl-L-tryptophan is activated by an adenylation (A) domain of an NRPS or a similar enzyme and incorporated into the growing molecular scaffold.

Proposed Biosynthetic Pathway

The biosynthesis of indolotryptolines like BE-54017 is thought to proceed through the dimerization of two tryptophan molecules to form an indolocarbazole core, which then undergoes a series of oxidative rearrangements and methylations.[1][2] The enzymes AbeX1 and AbeX2, identified as monooxygenases, are responsible for the conversion of the indolocarbazole precursor into the characteristic indolotryptoline core of BE-54017.[2] The pathway also involves three methylation steps, although the exact timing and the specific methyltransferases involved are not yet fully elucidated.[2]

When this compound is supplied as a precursor, it is proposed that it is utilized by the initial enzymatic machinery that would typically act on tryptophan. The adenylation domain of the responsible NRPS-like enzyme would select and activate 7-methyl-L-tryptophan, leading to its incorporation into the dimeric core. Subsequent enzymatic modifications would then proceed on the already methylated scaffold.

Quantitative Data

| Compound | Producer Strain | Titer (mg/L) | Reference |

| Borregomycin A (trimethylated indolotryptoline) | S. albus (harboring bor cluster and borR regulator) | 0.7 | [1] |

| Borregomycin B (trimethylated dihydroxyindolocarbazole) | S. albus (harboring bor cluster and borR regulator) | 1.4 | [1] |

| Borregomycin C (dimethylated dihydroxyindolocarbazole) | S. albus (harboring bor cluster and borR regulator) | 1.8 | [1] |

| Borregomycin D (monomethylated dihydroxyindolocarbazole) | S. albus (harboring bor cluster and borR regulator) | 0.6 | [1] |

Experimental Protocols

Protocol 1: Precursor Feeding Study for Production of Methylated Indolotryptolines in Streptomyces albus

This protocol is adapted from general procedures for precursor feeding in Streptomyces and is designed to test the incorporation of this compound into indolotryptoline natural products like BE-54017 or borregomycins.

1. Strain and Culture Conditions:

-

Strain: Streptomyces albus harboring the abe or bor biosynthetic gene cluster.

-

Growth Medium: A suitable production medium such as R5A medium.

-

Culture Volume: 50 mL in a 250 mL baffled flask.

-

Incubation: 30°C with shaking at 250 rpm.

2. Precursor Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mM in a suitable solvent like DMSO or a sterile aqueous solution, pH adjusted if necessary). Filter-sterilize the solution.

3. Inoculation and Precursor Feeding:

-

Inoculate the production medium with a fresh spore suspension or a vegetative mycelial culture of the recombinant S. albus strain.

-

Grow the culture for a period determined to be optimal for the onset of secondary metabolism (e.g., 48-72 hours).

-

Add the sterile this compound stock solution to the culture to a final concentration of 1 mM. A control culture without the added precursor should be run in parallel.

4. Fermentation and Harvesting:

-

Continue the fermentation for an additional period (e.g., 5-7 days).

-

Harvest the culture broth by centrifugation to separate the mycelia from the supernatant.

5. Extraction of Metabolites:

-

Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.

-

Extract the mycelial pellet with acetone (B3395972) or methanol.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

6. Analysis of Metabolites:

-

Redissolve the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

-

HPLC Conditions (example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

-

Detection: Monitor at relevant wavelengths (e.g., 254 nm, 280 nm) and collect mass spectra.

-

-

Compare the metabolite profiles of the fed and unfed cultures to identify new or enhanced peaks corresponding to methylated products.

-

Purify the target compounds using preparative or semi-preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vitro Assay of an Adenylation Domain with 7-Methyl-L-tryptophan

This protocol describes a standard ATP-pyrophosphate (ATP-PPi) exchange assay to determine if an adenylation (A) domain can activate 7-Methyl-L-tryptophan. This is a key step in its incorporation by an NRPS.

1. Enzyme and Substrates:

-

Enzyme: Purified A-domain of interest (e.g., from the abe or bor gene cluster).

-

Substrates: 7-Methyl-L-tryptophan, L-tryptophan (as a positive control), ATP, and radiolabeled pyrophosphate ([³²P]PPi).

2. Reaction Mixture (example):

-

50 mM HEPES buffer, pH 7.5

-

10 mM MgCl₂

-

2 mM DTT

-

5 mM ATP

-

1 mM 7-Methyl-L-tryptophan (or L-tryptophan)

-

0.1 - 1 µM purified A-domain

-

0.1 mM [³²P]PPi (with appropriate specific activity)

3. Assay Procedure:

-

Assemble the reaction mixture on ice in a total volume of 50 µL.

-

Initiate the reaction by adding the enzyme.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 10-30 minutes).

-

Quench the reaction by adding 500 µL of a quenching solution (e.g., 1.2% activated charcoal in 0.1 M sodium pyrophosphate, 3.5% perchloric acid).

-

Incubate on ice for 10 minutes to allow the charcoal to adsorb the ATP.

-

Pellet the charcoal by centrifugation.

-

Measure the radioactivity in an aliquot of the supernatant using a scintillation counter. The radioactivity corresponds to the amount of [³²P]PPi that has been exchanged into ATP, which is proportional to the enzyme activity.

4. Data Analysis:

-

Calculate the specific activity of the enzyme with 7-Methyl-L-tryptophan and compare it to the activity with L-tryptophan to determine the relative substrate specificity.

Conclusion

This compound is a valuable precursor for the biosynthetic production of novel and potentially bioactive natural products. The indolotryptoline family of compounds provides a compelling example of a biosynthetic system that can likely utilize this methylated amino acid. By employing precursor feeding studies with engineered microbial hosts and conducting in vitro enzymatic assays, researchers can further elucidate the biosynthetic pathways that incorporate this compound and harness this knowledge for the generation of new drug candidates. The detailed protocols and conceptual frameworks provided in this guide serve as a foundation for professionals in the field to explore the biosynthetic potential of this and other derivatized amino acid precursors.

References

An In-depth Technical Guide to the Crystal Structure of 7-Methyl-DL-tryptophan and its Parent Compound

Introduction

7-Methyl-DL-tryptophan is a synthetically valuable amino acid derivative, recognized as a key precursor in the biosynthesis of several non-ribosomal peptide antibiotics[1]. Its role in the synthesis of potent antibacterial agents underscores its importance for researchers, scientists, and drug development professionals[1]. This guide aims to provide a comprehensive overview of the structural and biological aspects of this compound.

A Note on Crystallographic Data: As of the latest available data, a complete, experimentally determined crystal structure for this compound, including unit cell dimensions and space group, has not been published in publicly accessible scientific literature or crystallographic databases. Consequently, this guide will provide a detailed analysis of the crystal structure of the parent compound, DL-tryptophan , as a representative example. This will be complemented by available information on the synthesis and biological significance of this compound.

Part I: this compound - Synthesis and Properties

This compound is an analog of the essential amino acid tryptophan, featuring a methyl group at the 7th position of the indole (B1671886) ring.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2][3][4] |

| Molecular Weight | 218.25 g/mol | [2][3][4] |

| Appearance | Off-white to light brown crystalline powder | [5] |

| Purity | ≥97% to ≥98% (HPLC) | [4] |

| CAS Number | 17332-70-6 | [4] |

Synthesis

A patented method for the synthesis of 7-methyltryptophan involves a four-step process that is suitable for large-scale commercial production. The key advantages of this method include the use of readily available and affordable raw materials, mild reaction conditions, and a high overall yield of up to 52.6% with a purity of up to 98%. While the patent does not disclose the specific reactants 'a' and 'b', the general workflow is as follows:

-

Reaction of compound 'a' with compound 'b' to yield compound 1.

-

Reaction of compound 1 with water to obtain compound 2.

-

Hydrogenation of compound 2 to produce compound 3.

-

Hydrolysis of compound 3 to yield the final product, 7-methyltryptophan.

Part II: Crystal Structure of DL-Tryptophan - A Case Study

The crystal structure of DL-tryptophan provides a valuable model for understanding the solid-state conformation and intermolecular interactions that could be expected in its methylated analog. The data presented here is from a low-temperature (173 K) X-ray diffraction study, which offers high precision.

Crystallographic Data for DL-Tryptophan

| Parameter | Value |

| Formula | C₁₁H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 18.899(2) |

| b (Å) | 5.7445(6) |

| c (Å) | 9.309(1) |

| β (°) | 101.776(2) |

| Volume (ų) | 989.4(4) |

| Z | 4 |

| Dcalc (g/cm³) | 1.371 |

Data sourced from a study on the crystal structure of DL-Tryptophan at 173K.[6][7]

Molecular Structure and Packing

In its crystalline form, DL-tryptophan exists as a zwitterion, with a protonated amino group and a deprotonated carboxylate group[6][7]. A notable feature of the crystal packing is the formation of dimers by the D- and L-enantiomers through N-H···O hydrogen bonds across a crystallographic inversion center. These dimers are further linked by additional N-H···O hydrogen bonds, creating a bilayer arrangement of the molecules[6][7]. The indole "tails" of neighboring bilayers interact through weak van der Waals forces[6][7].

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a small molecule crystal structure, such as that of DL-tryptophan, follows a well-established workflow.

1. Crystallization:

-

Method: Slow cooling of a saturated solution.

-

Solvent System: Isopropanol/formic acid was used to grow large, thin, plate-like crystals of DL-tryptophan[6][7]. The general principle involves dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, which reduces the solubility and promotes the formation of ordered crystals.

2. Data Collection:

-

Technique: Single-crystal X-ray diffraction.

-

Instrument: A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Procedure: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (e.g., at 173 K) to minimize thermal vibrations and protect against radiation damage. The crystal is then rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded at various crystal orientations.

3. Structure Solution and Refinement:

-

Structure Solution: The collected diffraction data is used to determine the arrangement of atoms in the unit cell. For small molecules, "direct methods" are typically employed to solve the phase problem of crystallography[6][7].

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a final, precise crystal structure[6][7].

Part III: Biological Context and Signaling Pathways

Tryptophan and its analogs are central to various metabolic and signaling pathways, making them crucial for drug development research. While the specific signaling pathways involving this compound are not extensively characterized, we can infer its potential roles by examining the metabolism of tryptophan.

Tryptophan is primarily metabolized through three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway (mediated by gut microbiota).

-

Kynurenine Pathway: This is the main route for tryptophan catabolism, accounting for over 95% of its degradation. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). The metabolites of this pathway, such as kynurenine, have been implicated in immune regulation and neurological processes.

-

Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.

-

Indole Pathway: Gut bacteria can metabolize tryptophan into various indole derivatives, which can act as signaling molecules.

As a tryptophan analog, this compound has the potential to interact with the enzymes and transporters involved in these pathways. For instance, it could act as a competitive inhibitor of IDO, an enzyme that is a therapeutic target in cancer research due to its role in immune suppression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C12H14N2O2 | CID 222688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-methyl-L-tryptophan | C12H14N2O2 | CID 13734062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. goldbio.com [goldbio.com]

- 6. greeley.org [greeley.org]

- 7. researchgate.net [researchgate.net]

The Photophysical Profile of 7-Methyl-DL-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties: Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that define the efficiency and temporal dynamics of a fluorophore's emission. For tryptophan and its analogs, these properties are highly sensitive to the local microenvironment, making them powerful probes of molecular interactions and conformational changes.

Quantitative Data Summary

While specific data for 7-Methyl-DL-tryptophan is pending experimental determination, the following table summarizes the known quantum yields and fluorescence lifetimes of L-tryptophan and its methylated precursors, indole (B1671886) and 3-methylindole. This comparative data provides a basis for estimating the photophysical behavior of this compound. The methyl group at the 7-position on the indole ring is expected to have a subtle, yet measurable, impact on the electronic structure and, consequently, the photophysical parameters.

| Compound | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |

| Indole | 0.264[1] | 4.149[1] |

| 3-Methylindole | 0.347[1] | 7.896[1] |

| L-Tryptophan | 0.145[1] | 2.715[1] |

| This compound | Not Experimentally Determined | Not Experimentally Determined |

Note: The values for Indole, 3-Methylindole, and L-Tryptophan were determined using the integral sphere technique for quantum yield and time-correlated single photon counting for fluorescence lifetime[1].

The presence of the electron-donating methyl group on the indole ring, as seen in 3-methylindole, leads to an increase in both quantum yield and fluorescence lifetime compared to the parent indole and L-tryptophan[1]. This suggests that this compound may also exhibit a higher quantum yield and a longer fluorescence lifetime than L-tryptophan.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime of this compound requires rigorous experimental procedures. The following sections detail the standard methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV region.

-

Sample Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Excitation: The this compound sample is excited with a short pulse of light.

-

Photon Detection: The emitted fluorescent photons are detected one by one by the photodetector.

-

Time Measurement: The electronics measure the time difference between the excitation pulse and the arrival of each detected photon.

-

Histogram Generation: A histogram of the arrival times of a large number of photons is constructed. This histogram represents the fluorescence decay profile.

-

Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to one or more exponential functions. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

Where I₀ is the intensity at time t=0.

Visualizations

The following diagrams illustrate the fundamental processes of fluorescence and the experimental workflow for its characterization.

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence and other de-excitation pathways.

Caption: Experimental workflow for the determination of fluorescence quantum yield and lifetime.

References

7-Methyl-DL-tryptophan: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-DL-tryptophan, a synthetic analog of the essential amino acid L-tryptophan, is emerging as a molecule of interest in various biological contexts. While primarily recognized as a precursor in the biosynthesis of certain non-ribosomal peptide antibiotics, its structural similarity to tryptophan suggests a potential role as a modulator of key metabolic pathways.[1][2][3] This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing inferences from the well-characterized effects of the closely related compound, 1-methyl-tryptophan. The primary focus is on its potential as an inhibitor of tryptophan-catabolizing enzymes, namely Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan Hydroxylase (TPH), and its interaction with the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This document consolidates available information on its biochemical effects, presents relevant quantitative data for analogous compounds, details experimental protocols for its characterization, and provides visual representations of the implicated biological pathways and experimental workflows.

Introduction to Tryptophan Metabolism

L-tryptophan is an essential amino acid with a central role in protein synthesis and as a precursor to several physiologically critical molecules.[4] Its metabolism is primarily channeled through two major pathways: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway.

-

The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4] This pathway generates several neuroactive and immunomodulatory metabolites, collectively known as kynurenines.[4] IDO1 is of particular interest in immunology and oncology as its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell proliferation and function, thereby promoting immune tolerance.[5][6]

-

The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[4] The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme Tryptophan Hydroxylase (TPH).[1]

Given that this compound is a tryptophan analog, its primary mechanism of action is hypothesized to be the competitive inhibition of the key enzymes in these pathways.

Core Mechanism of Action: Enzyme Inhibition

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

1-methyl-DL-tryptophan is a well-documented competitive inhibitor of IDO1.[7][8] It competes with the natural substrate, L-tryptophan, for binding to the active site of the enzyme, thereby reducing the production of N-formylkynurenine, the first intermediate in the kynurenine pathway.

Table 1: Quantitative Data for Tryptophan Analog Inhibition of IDO1

| Compound | Target | Inhibition Type | Ki | IC50 | Organism | Reference |

| 1-methyl-DL-tryptophan | IDO1 | Competitive | 7-70 µM | - | Rabbit | [8] |

| 1-methyl-L-tryptophan | IDO1 | Competitive | 19 µM | - | Human | [9] |

| Indoximod (1-methyl-D-tryptophan) | IDO Pathway | - | - | - | Human | [2] |

| Epacadostat | IDO1 | Competitive | - | 12 nM | Human | [10] |

Note: Specific Ki and IC50 values for this compound are not currently available in published literature. The data for 1-methyl-tryptophan is provided as a reference for a structurally similar compound.

Potential Inhibition of Tryptophan Hydroxylase (TPH)

As an analog of tryptophan, this compound may also act as a competitive inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway.[1] Inhibition of TPH would lead to a reduction in the synthesis of 5-hydroxytryptophan and, consequently, serotonin. However, there is currently no direct experimental evidence or quantitative data to support this hypothesis for this compound.

Signaling Pathway Modulation

Beyond direct enzyme inhibition, tryptophan metabolites and their analogs can influence cellular signaling pathways, most notably the Aryl Hydrocarbon Receptor (AHR) pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and xenobiotic metabolism.[11][12] Kynurenine, a downstream product of IDO1 activity, is a known endogenous ligand for AHR.[13] Activation of AHR in immune cells can lead to a tolerogenic phenotype, contributing to the immunosuppressive effects of IDO1.

Studies have shown that 1-methyl-tryptophan can also activate the AHR signaling pathway, suggesting that this may be a mechanism independent of its IDO-inhibitory effects.[14] It is plausible that this compound, due to its structural similarity, could also act as an AHR ligand, either as an agonist or antagonist, thereby modulating the expression of AHR target genes.

p38 MAPK and JNK Signaling

Interestingly, studies on 1-methyl-D-tryptophan have shown that it can induce the expression of IDO1 mRNA and protein in cancer cells through pathways involving p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling. This suggests a complex feedback mechanism where the inhibitor can upregulate its own target. Whether this compound exhibits similar activity remains to be investigated.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key enzymatic assays are provided below.

Cell-Free IDO1 Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

-

Cofactors: Methylene blue, Ascorbic acid, Catalase

-

This compound (test compound)

-

Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

-

30% (w/v) Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent) in acetic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, cofactors, and the test compound or control.

-

Enzyme Addition: Add the recombinant IDO1 enzyme to each well to initiate the pre-incubation. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add the L-tryptophan substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding TCA to each well.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Color Development: Add the DMAB reagent to each well and incubate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity within a cellular context, providing information on cell permeability and target engagement.

Materials:

-

Human cancer cell line expressing IDO1 (e.g., HeLa, SK-OV-3)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

This compound (test compound)

-

Reagents for kynurenine detection (as in the enzymatic assay) or HPLC system

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the cells with the compound for 1-2 hours.

-

Substrate Addition: Add L-tryptophan to the medium.

-

Further Incubation: Incubate for an additional 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the DMAB colorimetric method or by HPLC.

-

Data Analysis: Calculate the IC50 value of the compound in the cellular environment.

Tryptophan Hydroxylase (TPH) Activity Assay (Continuous Fluorometric)

This assay continuously monitors the production of 5-hydroxytryptophan based on its fluorescent properties.

Materials:

-

Recombinant TPH enzyme

-

L-tryptophan

-

TPH Assay Buffer (e.g., 50 mM MES, pH 7.0)

-

Cofactors: 6-methyltetrahydropterin, ferrous ammonium (B1175870) sulfate, catalase

-

Reducing agent: Dithiothreitol (DTT)

-

This compound (test compound)

-

Fluorometer

Procedure:

-

Reaction Mixture Preparation: In a fluorometer cuvette or microplate well, prepare a reaction mixture containing the assay buffer, cofactors, DTT, and L-tryptophan.

-

Compound Addition: Add the desired concentration of this compound.

-

Enzyme Addition: Initiate the reaction by adding the TPH enzyme.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~300 nm and an emission wavelength of ~330 nm over time.

-

Data Analysis: The initial rate of fluorescence increase is proportional to the enzyme activity. Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition.

Conclusion and Future Directions

This compound presents an intriguing molecular scaffold with the potential to modulate key pathways in tryptophan metabolism. Based on the established activity of the closely related 1-methyl-tryptophan, it is strongly hypothesized that this compound acts as a competitive inhibitor of IDO1. Furthermore, its potential to inhibit TPH and interact with the AHR signaling pathway warrants further investigation.

The immediate future direction for research on this compound should focus on generating robust quantitative data for its inhibitory activity against IDO1, IDO2, TDO, and TPH. Determining the Ki and IC50 values for these enzymes is critical to understanding its potency and selectivity. Subsequently, cell-based assays are necessary to evaluate its cellular permeability and efficacy in a more physiological context. Elucidating its role as a potential ligand for the AHR and its effects on downstream signaling pathways will provide a more complete picture of its mechanism of action. This comprehensive characterization will be instrumental in determining its potential utility as a research tool or as a lead compound for drug development in therapeutic areas such as oncology and immunology.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Peptide Antibiotic | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. WO2016049355A1 - Peptidomimetic macrocycles and formulations thereof - Google Patents [patents.google.com]

- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tryptophan-derived microbial metabolites activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methyl-D-tryptophan activates aryl hydrocarbon receptor, a pathway associated with bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tryptophan hydroxylase inhibitor: Topics by Science.gov [science.gov]

- 14. Tryptophan Metabolism Activates Aryl Hydrocarbon Receptor-Mediated Pathway To Promote HIV-1 Infection and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of 7-Methyl-DL-tryptophan in Microbial Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methyl-DL-tryptophan (7MT) is a synthetic analog of the essential amino acid L-tryptophan. In microbial systems, it primarily functions as an antimetabolite, disrupting normal cellular processes by mimicking the natural substrate. This guide elucidates the core mechanisms through which 7MT exerts its effects on microbial metabolism, focusing on its roles as a false feedback inhibitor of the tryptophan biosynthetic pathway, a competitive inhibitor of protein synthesis, and a potential substrate for incorporation into polypeptides. We provide detailed experimental protocols for studying these interactions and summarize key quantitative parameters. Furthermore, potential microbial resistance mechanisms are discussed, offering a comprehensive overview for researchers in microbiology, synthetic biology, and drug development.

Core Mechanisms of Action

This compound's structural similarity to L-tryptophan allows it to interact with enzymes and cellular machinery that normally recognize the natural amino acid. This interaction leads to several inhibitory effects that collectively contribute to its antimicrobial properties.

False Feedback Inhibition of Tryptophan Biosynthesis

The biosynthesis of tryptophan in many microorganisms is a tightly regulated process, primarily controlled by feedback inhibition of the first enzyme in the pathway, anthranilate synthase (AS).[1][2] The end-product, L-tryptophan, binds to an allosteric site on the AS enzyme complex, inducing a conformational change that reduces its catalytic activity and halts the pathway.

7MT acts as a "false feedback inhibitor" by mimicking tryptophan and binding to this allosteric site, thereby inhibiting the production of anthranilate and starving the cell of de novo synthesized tryptophan.[1][3] This is a primary mechanism of its bacteriostatic action. Mutant organisms expressing a feedback-insensitive anthranilate synthase, often due to mutations in the allosteric binding site of the TrpE subunit, can exhibit resistance to 7MT.[1][4]

2.1.1 Quantitative Data: Inhibition of Anthranilate Synthase

| Compound | Organism | Enzyme | Ki Value (µM) | Inhibition Type |

| L-Tryptophan | Saccharomyces cerevisiae | Anthranilate Synthase | ~5 | Allosteric Feedback |

| 5-Methyl-DL-tryptophan | Escherichia coli | Anthranilate Synthase | ~10 | False Feedback |

| This compound | (Microbial) | Anthranilate Synthase | Data Not Available | Presumed False Feedback |

| Chorismate Analog | Serratia marcescens | Anthranilate Synthase | 2.4 - 30 | Competitive (Active Site)[5] |

Table 1: Example inhibition constants for anthranilate synthase. Values are illustrative and sourced from studies on tryptophan analogs.

2.1.2 Experimental Protocol: Anthranilate Synthase Inhibition Assay

This protocol is adapted for determining the inhibitory effect of 7MT on microbial anthranilate synthase activity by measuring the formation of the fluorescent product, anthranilate.

1. Preparation of Cell-Free Extract: a. Grow the microbial strain of interest (e.g., E. coli, B. subtilis) in a minimal medium to mid-log phase. b. Harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C). c. Wash the cell pellet twice with cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). d. Resuspend the pellet in lysis buffer and lyse the cells using sonication or a French press. e. Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris. The supernatant is the cell-free extract containing anthranilate synthase.

2. Enzyme Assay: a. Prepare a reaction mixture containing:

- 50 mM Tris-HCl (pH 7.5)

- 10 mM MgCl₂

- 10 mM L-Glutamine

- 100 µM Chorismate

- Cell-free extract (adjust volume to ensure linear reaction rate) b. Prepare serial dilutions of this compound (e.g., from 1 µM to 1 mM) to be tested as the inhibitor. c. Set up reaction tubes/microplate wells:

- Control: Reaction mixture without inhibitor.

- Test: Reaction mixture with varying concentrations of 7MT.

- Blank: Reaction mixture without chorismate. d. Pre-incubate the enzyme extract with the inhibitor for 5 minutes at 37°C. e. Initiate the reaction by adding the substrate, chorismate. f. Incubate at 37°C for a defined period (e.g., 30 minutes). g. Stop the reaction by adding a small volume of 1 M HCl.

3. Detection of Anthranilate: a. Centrifuge the reaction tubes to pellet any precipitated protein. b. Measure the fluorescence of the supernatant using a spectrofluorometer with an excitation wavelength of ~312 nm and an emission wavelength of ~395 nm.[6] c. Quantify the amount of anthranilate produced by comparing the fluorescence to a standard curve of known anthranilate concentrations.

4. Data Analysis: a. Calculate the reaction velocity for each inhibitor concentration. b. Plot reaction velocity against inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition). c. Use Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki) and the type of inhibition.

Competitive Inhibition of Tryptophanyl-tRNA Synthetase

Tryptophanyl-tRNA synthetase (TrpRS) is a crucial enzyme for protein synthesis. It catalyzes the charging of tRNATrp with L-tryptophan, a necessary step for the incorporation of tryptophan into a growing polypeptide chain.[7] As a structural analog, 7MT can act as a competitive inhibitor of TrpRS, binding to the enzyme's active site but failing to be efficiently transferred to tRNATrp or leading to a non-functional aminoacyl-tRNA. This competition reduces the pool of correctly charged tRNATrp, thereby inhibiting protein synthesis.

2.2.1 Quantitative Data: Inhibition of Tryptophanyl-tRNA Synthetase

Kinetic parameters for TrpRS can be determined to quantify the inhibitory effect of 7MT. The Michaelis constant (Km) for tryptophan and the inhibition constant (Ki) for 7MT are key indicators of substrate affinity and inhibitor potency, respectively.

| Compound | Organism | Enzyme | Kinetic Parameter | Value |

| L-Tryptophan | Bos taurus | Tryptophanyl-tRNA Synthetase | Km | ~2.5 µM[8] |

| Tryptamine | Bos taurus | Tryptophanyl-tRNA Synthetase | Ki | ~200 µM[9] |

| This compound | (Microbial) | Tryptophanyl-tRNA Synthetase | Ki | Data Not Available |

Table 2: Example kinetic parameters for Tryptophanyl-tRNA Synthetase. Values are illustrative.

2.2.2 Experimental Protocol: Tryptophanyl-tRNA Synthetase Inhibition Assay

This protocol measures the activity of TrpRS by quantifying the amount of radiolabeled tryptophan attached to its cognate tRNA.

1. Enzyme and Substrate Preparation: a. Purify TrpRS from the microbial source of interest or use a commercially available enzyme. b. Prepare a solution of total tRNA from the same organism or use purified tRNATrp. c. Prepare reaction buffer (e.g., 100 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 4 mM DTT). d. Prepare solutions of ATP, L-[³H]Tryptophan (or another radiolabeled version), and a range of concentrations of 7MT.

2. Aminoacylation Reaction: a. Set up reaction tubes on ice:

- Control: Reaction buffer, ATP, L-[³H]Tryptophan, tRNA, and enzyme.

- Test: Same as control, but with varying concentrations of 7MT.

- Blank: Same as control, but without the enzyme. b. Pre-warm the tubes to the optimal reaction temperature (e.g., 37°C). c. Start the reaction by adding the enzyme. d. At various time points (e.g., 1, 2, 5, 10 minutes), remove an aliquot of the reaction mixture and spot it onto a trichloroacetic acid (TCA)-soaked filter paper disc.

3. Quantification of Charged tRNA: a. Wash the filter paper discs three times in cold 5% TCA to precipitate the tRNA and remove unincorporated radiolabeled tryptophan. b. Wash once with ethanol (B145695) and allow the discs to dry completely. c. Place each disc in a scintillation vial with a scintillation cocktail. d. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of Trp-tRNATrp formed.

4. Data Analysis: a. Convert CPM to moles of product using the specific activity of the radiolabeled tryptophan. b. Plot product formation over time to determine the initial reaction velocity (v₀) for each inhibitor concentration. c. Use kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the Km for tryptophan and the Ki for 7MT.

Incorporation into Proteins

In certain contexts, particularly in tryptophan auxotrophs or under conditions of extreme tryptophan starvation, 7MT may be mistakenly recognized by TrpRS and incorporated into newly synthesized proteins in place of tryptophan.[10] The incorporation of this non-canonical amino acid can lead to misfolded proteins, loss of enzyme function, and general cellular stress, contributing to its toxicity.

2.3.1 Quantitative Data: Protein Incorporation Efficiency

The efficiency of incorporation can be measured as the percentage of tryptophan residues in a given protein that are replaced by the analog.

| Analog | Organism | Condition | Incorporation Efficiency | Reference |

| 4-Fluorotryptophan | E. coli (Trp auxotroph) | Tryptophan replacement | ~75% | [11] |

| 5-Fluorotryptophan | E. coli (Trp auxotroph) | Tryptophan replacement | 50-60% | [11] |

| This compound | (Microbial) | (Trp auxotroph) | Data Not Available | - |

Table 3: Example incorporation efficiencies for tryptophan analogs in E. coli.

2.3.2 Experimental Protocol: Mass Spectrometry-Based Quantification of 7MT Incorporation

This protocol outlines a method to detect and quantify the incorporation of 7MT into the proteome of a microorganism.[9]

1. Cell Culture and Protein Extraction: a. Culture a tryptophan-auxotrophic strain of the microorganism in a defined minimal medium containing a limiting amount of tryptophan. b. Once the culture reaches a specific density, supplement it with this compound. c. Continue incubation to allow for protein synthesis and incorporation of the analog. d. Harvest the cells, lyse them, and extract the total protein. Alternatively, a specific protein of interest can be purified.

2. Sample Preparation for Mass Spectrometry: a. Quantify the total protein concentration (e.g., using a BCA assay). b. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. c. Digest the protein sample into peptides using a sequence-specific protease, such as trypsin. d. Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

3. LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography (LC) based on their hydrophobicity. b. Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and then fragment selected peptides to determine their amino acid sequence (MS2 scan).

4. Data Analysis: a. Use a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra. b. Modify the search parameters to include a variable modification corresponding to the mass difference between tryptophan and 7-methyltryptophan (+14.01565 Da) on tryptophan residues. c. The software will identify peptides where tryptophan has been substituted with 7MT. d. Quantify the relative abundance of the 7MT-containing peptide versus its unmodified (tryptophan-containing) counterpart by comparing the areas under the curve of their respective extracted ion chromatograms from the MS1 scans. This ratio provides a measure of the incorporation efficiency at specific sites.

Microbial Resistance Mechanisms

Microorganisms can evolve resistance to 7MT through several mechanisms, primarily aimed at overcoming its inhibitory effects on the tryptophan pathway.

-

Target Modification: The most common resistance mechanism involves mutations in the trpE gene, which encodes the alpha subunit of anthranilate synthase.[4] These mutations typically occur in or near the allosteric binding site, reducing the affinity for tryptophan and its analogs like 7MT, thus rendering the enzyme feedback-insensitive.[1]

-

Reduced Uptake/Increased Efflux: Mutations that decrease the expression or alter the substrate specificity of tryptophan permeases (e.g., Mtr, TnaB, AroP in E. coli) can limit the intracellular accumulation of 7MT.[5][12] Conversely, upregulation of general efflux pumps could actively transport the analog out of the cell.

-

Overproduction of the Target Enzyme: Increased expression of anthranilate synthase could titrate out the inhibitor, allowing for sufficient residual enzyme activity to maintain tryptophan biosynthesis.

Conclusion and Future Directions

This compound serves as a potent antimetabolite in microorganisms by primarily targeting the tryptophan biosynthesis pathway and protein synthesis machinery. Its utility as a selective agent in genetic engineering underscores its inhibitory capabilities. While the precise quantitative details of its interactions with microbial enzymes are not fully elucidated, the mechanisms of action can be confidently inferred from studies of similar tryptophan analogs.

Future research should focus on obtaining specific kinetic data (MICs, Ki values) for 7MT against a panel of clinically relevant and industrially important microorganisms. Elucidating the specific transporters responsible for its uptake and the prevalence of different resistance mutations would provide a more complete understanding of its metabolic impact and inform its potential application as an antimicrobial agent or a tool in synthetic biology.

References

- 1. Analysis of feedback-resistant anthranilate synthases from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Analysis of Feedback-Resistant Anthranilate Synthases [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.dongguk.edu [pure.dongguk.edu]

- 5. Metabolic Engineering and Fermentation Process Strategies for L-Tryptophan Production by Escherichia coli [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Incorporation of 5-methyltryptophan into the protein of Escherichia coli 15T- (555-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Knocking out analysis of tryptophan permeases in Escherichia coli for improving L-tryptophan production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 7-Methyl-DL-tryptophan as a Fluorescent Probe in Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intrinsic fluorescence of tryptophan residues is a powerful tool for studying protein structure, dynamics, and interactions. However, in proteins with multiple tryptophans, resolving the signal from a specific residue can be challenging. 7-Methyl-DL-tryptophan, a synthetic analog of tryptophan, offers a valuable alternative as a site-specific fluorescent probe. Its distinct photophysical properties can allow for the selective excitation and monitoring of a targeted region within a protein, even in the presence of native tryptophan residues.[1]

These application notes provide a comprehensive overview of the use of this compound as a fluorescent probe in proteins, including its photophysical characteristics, protocols for its incorporation into proteins, and its application in studying protein conformational changes and ligand binding.

Photophysical Properties

| Property | L-Tryptophan | N1-Methyl-7-azatryptophan (as an analog) |

| Absorption Maximum (λabs) | ~280 nm[2] | ~290 nm |

| Emission Maximum (λem) | ~350 nm (in water)[2] | ~415 nm |

| Quantum Yield (Φ) | ~0.13 (in water)[3] | ~0.53 |

| Fluorescence Lifetime (τ) | Biexponential decay (~0.5 ns and ~3.1 ns in water)[4] | Single exponential decay (~21.7 ns) |

Note: The data for N1-Methyl-7-azatryptophan is provided as a reference for a methylated tryptophan analog. The actual values for this compound may differ and should be experimentally determined.

The expected red-shift in both absorption and emission spectra, along with a potentially higher quantum yield and longer, single-exponential fluorescence lifetime, makes this compound an attractive probe for minimizing background fluorescence from native tryptophans and simplifying data analysis.

Experimental Protocols

Incorporation of this compound into Proteins

The site-specific incorporation of this compound into a target protein can be achieved using a tryptophan auxotrophic strain of E. coli.[1] This method relies on a bacterial strain that cannot synthesize its own tryptophan and will therefore incorporate the analog supplied in the growth medium.

Protocol: Protein Expression in Tryptophan Auxotrophic E. coli

-

Transformation: Transform the expression plasmid containing the gene of interest into a tryptophan auxotrophic E. coli strain (e.g., BL21(DE3) Trp auxotroph). Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO4, 0.1 mM CaCl2, the appropriate antibiotic, and 20 µg/mL L-tryptophan. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented as above with antibiotic but without tryptophan) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 medium lacking tryptophan to remove any residual tryptophan.

-

Resuspend the cell pellet in 1 L of fresh M9 medium supplemented with the appropriate antibiotic and 50-100 µg/mL of this compound.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

-

Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

-

Purification: Purify the this compound-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

Fluorescence Spectroscopy

Once the protein is labeled with this compound, its fluorescence properties can be used to probe the local environment and detect changes.

Protocol: Steady-State Fluorescence Measurements

-

Sample Preparation: Prepare protein samples in a suitable buffer at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

-

Excitation: Excite the sample at the absorption maximum of this compound (e.g., ~290 nm, to be determined experimentally) to selectively excite the probe.

-

Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-500 nm).

-

Data Analysis: Analyze the changes in fluorescence intensity and emission maximum wavelength under different conditions (e.g., addition of a ligand, change in temperature or pH). A blue shift (shift to shorter wavelength) in the emission maximum indicates a more hydrophobic environment, while a red shift (shift to longer wavelength) suggests a more polar or solvent-exposed environment.

Applications

Studying Protein Conformational Changes

Changes in the local environment of the incorporated this compound will be reflected in its fluorescence signal. This can be used to monitor conformational changes induced by factors such as ligand binding, protein-protein interactions, or changes in physical conditions like temperature or pH.[5][6]

Experimental Approach:

-

Incorporate this compound at a site expected to undergo a conformational change.

-

Record the fluorescence spectrum of the labeled protein in its native state.

-

Induce the conformational change (e.g., by adding a binding partner).

-

Record the fluorescence spectrum again and compare it to the initial spectrum.

-

A change in the emission maximum or intensity indicates a change in the local environment of the probe, and thus a conformational change in the protein.

Protein-Ligand Binding Assays

The binding of a ligand to a protein can alter the environment of a nearby this compound residue, leading to a change in its fluorescence. This can be used to determine binding affinities (Kd).[7]

Protocol: Fluorescence Titration for Binding Affinity

-

Sample Preparation: Prepare a solution of the this compound labeled protein at a fixed concentration.

-

Titration: Perform a stepwise titration by adding increasing concentrations of the ligand to the protein solution.

-

Fluorescence Measurement: After each addition of the ligand, record the fluorescence intensity at the emission maximum of the probe.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd). It is crucial to perform control experiments to correct for any inner filter effects caused by the ligand absorbing at the excitation or emission wavelengths.[7]

Conclusion

This compound is a promising fluorescent probe for site-specific studies of protein structure and function. Its distinct spectral properties offer the potential for clear signal detection with minimal perturbation to the native protein structure. The protocols and applications outlined in these notes provide a framework for researchers to effectively utilize this tool in their investigations of protein conformational dynamics and molecular interactions, with broad implications for basic research and drug development. Experimental determination of the precise photophysical properties of this compound is recommended for quantitative studies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Incorporation of 7-Methyl-DL-tryptophan into Peptides and Proteins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool in chemical biology and drug discovery. It allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications, enabling detailed studies of protein structure and function, as well as the development of novel therapeutics with enhanced properties. 7-Methyl-DL-tryptophan, an analog of the natural amino acid tryptophan, offers a unique probe for investigating protein environments due to the minimal steric perturbation of the methyl group on the indole (B1671886) ring. This modification can influence cation-π interactions, protein stability, and folding, making it a valuable tool for researchers.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides and proteins via solid-phase peptide synthesis (SPPS), in vivo biosynthesis in E. coli, and cell-free protein synthesis (CFPS).

Applications of this compound Incorporation

The introduction of a methyl group at the 7-position of the tryptophan indole ring can be leveraged for various applications:

-

Probing Protein Structure and Dynamics: The methyl group serves as a sensitive local environment probe. Changes in its NMR chemical shift can provide information about protein conformational changes and dynamics.[1]

-

Investigating Cation-π Interactions: The electron-donating nature of the methyl group can modulate the cation-π interactions involving the tryptophan indole ring, allowing for a detailed study of their role in protein stability and ligand binding.[2]

-

Enhancing Therapeutic Peptide Properties: Methylation can increase the hydrophobicity and metabolic stability of peptides, potentially improving their pharmacokinetic properties.

-

Drug Discovery: As a component of peptide-based drugs, 7-methyl-tryptophan can be used to fine-tune binding affinity and selectivity for therapeutic targets.

Data Presentation: Quantitative Analysis of Tryptophan Analog Incorporation

The efficiency of incorporating unnatural amino acids can vary depending on the specific analog, the expression system, and the position of incorporation within the protein. While specific data for this compound is limited, data from similar tryptophan analogs provide valuable insights into expected yields and efficiencies.

Table 1: Incorporation Efficiency of Methylated Tryptophan Analogs in a Bacterial Expression System

| Tryptophan Analog | Expression System | Incorporation Efficiency (%) | Method of Quantification | Reference |

| 5-Methyl-tryptophan | Lactococcus lactis | >95 | Mass Spectrometry (MALDI-TOF) | [3] |

Table 2: Relative Yields of Dihydrofolate Reductase (DHFR) Containing Tryptophan Analogs

| Tryptophan Analog | Position in DHFR | Relative Yield (%) (Compared to Wild Type) | Reference |

| N-Methyl-4-azatryptophan | 37 | 8.3 | [4] |

| N-Methyl-7-azatryptophan | 37 | 8.8 | [4] |

| Tricyclic Tryptophan Derivative | 79 | 11 | [4] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 7-Methyl-L-tryptophan

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing 7-Methyl-L-tryptophan. The indole nitrogen of tryptophan is susceptible to modification during the acidic cleavage step; therefore, protection of the indole nitrogen with a Boc group is recommended.[5][6]

Materials:

-

Fmoc-Rink Amide resin

-

N-Fmoc-7-methyl-L-tryptophan(Boc)

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

HPLC-grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-